molecular formula C18H25NO B1613846 Cyclopentyl 4-(piperidinomethyl)phenyl ketone CAS No. 898775-75-2

Cyclopentyl 4-(piperidinomethyl)phenyl ketone

Cat. No. B1613846
M. Wt: 271.4 g/mol
InChI Key: IUHXZTQCGQRVJK-UHFFFAOYSA-N
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Description

“Cyclopentyl 4-(piperidinomethyl)phenyl ketone” is a chemical compound with the molecular formula C18H25NO . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “Cyclopentyl 4-(piperidinomethyl)phenyl ketone” is defined by its molecular formula, C18H25NO . The InChI code for this compound is 1S/C18H26N2O/c1-19-10-12-20 (13-11-19)14-15-6-8-17 (9-7-15)18 (21)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Transformations

Cyclopentyl 4-(piperidinomethyl)phenyl ketone's structure suggests its utility in synthetic organic chemistry, particularly in forming complex cyclic compounds. For instance, studies demonstrate the formation of nickeladihydropyran as a key intermediate in nickel-catalyzed cycloaddition, aiming to produce cyclopentane compounds with carbonyl substituents (Ogoshi et al., 2006). This underscores the potential of cyclopentyl ketones in facilitating cycloaddition reactions for synthesizing structurally complex molecules.

Medicinal Chemistry Applications

Although Cyclopentyl 4-(piperidinomethyl)phenyl ketone itself is not directly mentioned, research on similar ketone derivatives highlights their significance in drug discovery and development. For example, semi-rigid models of butyrophenones, such as trans-phenyl-[2-(1-piperidinylmethyl)cyclopentyl]methanone, have been synthesized for investigating the properties of neuroleptic drugs (Caamaño et al., 1987). This indicates the potential of Cyclopentyl 4-(piperidinomethyl)phenyl ketone and its analogs in pharmacological research, particularly in studying and developing compounds with neuroactive properties.

Advanced Materials and Catalysis

Research into the synthesis and transformation of cyclopropyl and phenyl ketones suggests potential applications in materials science and catalysis. For instance, sulfonated microporous organic-inorganic hybrids have been developed as strong Bronsted acids, showcasing the utility of ketone derivatives in creating novel catalytic materials (Wang et al., 2003). This aspect of research could point towards the use of Cyclopentyl 4-(piperidinomethyl)phenyl ketone in designing new catalytic systems or materials with specific chemical functionalities.

properties

IUPAC Name

cyclopentyl-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-18(16-6-2-3-7-16)17-10-8-15(9-11-17)14-19-12-4-1-5-13-19/h8-11,16H,1-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHXZTQCGQRVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642721
Record name Cyclopentyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 4-(piperidinomethyl)phenyl ketone

CAS RN

898775-75-2
Record name Cyclopentyl[4-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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